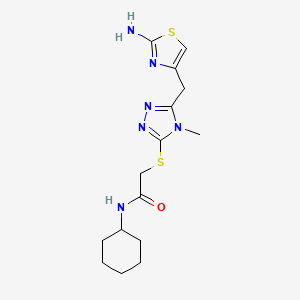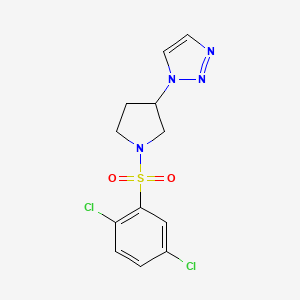![molecular formula C15H13ClN2O2 B2912857 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide CAS No. 1390353-10-2](/img/structure/B2912857.png)
6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a chloro group, a prop-2-en-1-yloxy group, and a carboxamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with prop-2-en-1-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the prop-2-en-1-yloxy derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and H2O2 (hydrogen peroxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Chloro derivatives such as chloroform or dichloromethane.
Reduction: Amines such as 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
6-chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the phenyl group and the carboxamide group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
6-chloro-N-(3-prop-2-enoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-8-20-13-5-3-4-12(9-13)18-15(19)11-6-7-14(16)17-10-11/h2-7,9-10H,1,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXBPKQXDYNYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)
![N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2912779.png)

![N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2912782.png)






![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2912793.png)
![8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2912795.png)
